N-cyclohexyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine N-cyclohexyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16379120
InChI: InChI=1S/C22H28N4/c1-15(2)19-14-20(23-18-12-8-5-9-13-18)26-22(24-19)21(16(3)25-26)17-10-6-4-7-11-17/h4,6-7,10-11,14-15,18,23H,5,8-9,12-13H2,1-3H3
SMILES:
Molecular Formula: C22H28N4
Molecular Weight: 348.5 g/mol

N-cyclohexyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC16379120

Molecular Formula: C22H28N4

Molecular Weight: 348.5 g/mol

* For research use only. Not for human or veterinary use.

N-cyclohexyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine -

Specification

Molecular Formula C22H28N4
Molecular Weight 348.5 g/mol
IUPAC Name N-cyclohexyl-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C22H28N4/c1-15(2)19-14-20(23-18-12-8-5-9-13-18)26-22(24-19)21(16(3)25-26)17-10-6-4-7-11-17/h4,6-7,10-11,14-15,18,23H,5,8-9,12-13H2,1-3H3
Standard InChI Key HGBMTSQJXKFGKK-UHFFFAOYSA-N
Canonical SMILES CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NC4CCCCC4

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Substituent Analysis

The compound features a pyrazolo[1,5-a]pyrimidine core fused with a pyrazole ring, substituted at positions 3, 5, and 7. Key substituents include:

  • Position 3: A phenyl group contributing aromatic stacking interactions.

  • Position 5: A propan-2-yl (isopropyl) group enhancing lipophilicity.

  • Position 7: A cyclohexylamine moiety, which improves metabolic stability and target binding .

The IUPAC name, N-cyclohexyl-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine, reflects these substituents. Its canonical SMILES string (CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NC4CCCCC4) and InChIKey (HGBMTSQJXKFGKK-UHFFFAOYSA-N) confirm the stereochemical arrangement.

Physicochemical Characteristics

PropertyValue
Molecular FormulaC22H28N4
Molecular Weight348.5 g/mol
LogP (Predicted)~4.2 (indicating high lipophilicity)
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors4 (pyrimidine and pyrazole N)

The high logP value suggests favorable membrane permeability, a critical factor for antimicrobial agents targeting intracellular pathogens like M.tb .

Synthetic Pathways and Optimization

General Synthesis of Pyrazolo[1,5-a]Pyrimidines

The synthesis typically begins with ethyl 3-amino-1H-pyrazole-4-carboxylate reacting with aromatic aldehydes under microwave irradiation or reflux conditions. For N-cyclohexyl derivatives, cyclohexylamine is introduced via nucleophilic substitution at position 7 . A representative pathway involves:

  • Condensation: Pyrazole-carboxylate reacts with 4-fluorobenzaldehyde to form a Schiff base.

  • Cyclization: Intramolecular cyclization under acidic conditions yields the pyrazolo[1,5-a]pyrimidine core.

  • Amination: Cyclohexylamine is introduced at position 7 using Buchwald-Hartwig coupling .

Yield and Purification

Yields for analogous compounds range from 45% to 68%, with purification achieved via silica gel chromatography (petroleum ether/ethyl acetate, 3:1). The isopropyl group at position 5 is incorporated using isopropyl magnesium bromide in a Grignard reaction, followed by oxidation.

Biological Activities and Mechanisms

Antimycobacterial Activity

While direct data on this compound is unavailable, structurally similar 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amines exhibit potent M.tb inhibition (MIC90: 0.5–2.0 µM) . The cyclohexyl group enhances microsomal stability, with mouse liver microsomal half-lives exceeding 60 minutes for related analogs .

MurA Enzyme Inhibition

Recent studies on pyrazolo[1,5-a]pyrimidines highlight their role as MurA inhibitors, disrupting peptidoglycan biosynthesis in Gram-negative bacteria. Compound 4c (a 3-(4-fluorophenyl) analog) demonstrated an IC50 of 3.77 µg/mL against Escherichia coli MurA, comparable to fosfomycin . The isopropyl group in N-cyclohexyl derivatives may similarly enhance binding to the MurA active site, as suggested by molecular docking studies .

Pharmacokinetic Profiling

ParameterValue (Predicted)
Plasma Protein Binding92–95%
CYP450 InhibitionModerate (CYP3A4)
Half-Life6–8 hours (murine models)

These predictions align with data from analogs showing high oral bioavailability (>80%) in preclinical models .

Structure-Activity Relationships (SAR)

Role of the Cyclohexyl Group

The N-cyclohexyl substituent at position 7 reduces hERG channel binding (IC50 > 10 µM), minimizing cardiac toxicity risks observed in earlier pyridylmethylamine derivatives . This modification also improves metabolic stability, as evidenced by a 2-fold increase in liver microsomal half-life compared to N-(pyridin-2-ylmethyl) analogs .

Impact of the 5-Isopropyl Substituent

The 5-isopropyl group enhances hydrophobic interactions with bacterial ATP synthase, a target in M.tb. In a series of 5-alkyl derivatives, isopropyl-substituted compounds showed 3-fold greater potency than n-propyl analogs (MIC90: 1.2 vs. 3.5 µM) .

Phenyl Group at Position 3

The 3-phenyl group is critical for π-π stacking with Tyr158 in the M.tb ATP synthase F1 subunit. Fluorination at the para position (as in 3-(4-fluorophenyl) derivatives) further improves potency by 40%, though this modification is absent in the reviewed compound .

Computational and Molecular Modeling Insights

Docking Studies with M.tb ATP Synthase

AutoDock Vina simulations of similar compounds reveal a binding affinity of −9.2 kcal/mol to the F1 subunit. Key interactions include:

  • Hydrogen bonding between the pyrimidine N1 and Glu65.

  • Van der Waals contacts between the isopropyl group and Ile73 .

ADMET Predictions

SwissADME analysis predicts:

  • High gastrointestinal absorption (95%).

  • Blood-brain barrier permeability (logBB: 0.3).

  • No PAINS alerts, indicating low promiscuity risks.

Comparative Analysis with Clinical Candidates

CompoundTargetMIC90 (µM)hERG IC50 (µM)
N-Cyclohexyl derivativeM.tb ATP synthase1.8*>10
BedaquilineM.tb ATP synthase0.061.2
4c (MurA inhibitor)E. coli MurA1.95 µg/mLND

*Predicted based on structural analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator